

Application Notes and Protocols: 5-Methoxy-2-nitrophenol in Advanced Organic Synthesis

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Compound of Interest

Compound Name: 5-Methoxy-2-nitrophenol

Cat. No.: B105146

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These application notes provide a comprehensive overview of the utility of **5-Methoxy-2-nitrophenol** as a versatile building block in advanced organic synthesis. Detailed protocols for key transformations, quantitative data summaries, and graphical representations of experimental workflows are presented to facilitate its application in research and development, particularly in the synthesis of biologically active compounds.

Overview of 5-Methoxy-2-nitrophenol

5-Methoxy-2-nitrophenol is an aromatic compound featuring a phenol, a methoxy group, and a nitro group. This specific arrangement of functional groups allows for a variety of chemical modifications, making it a valuable starting material for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, while the phenolic hydroxyl and methoxy groups offer sites for nucleophilic substitution and modification.

Key Properties:

Property	Value
CAS Number	704-14-3
Molecular Formula	C ₇ H ₇ NO ₄
Molecular Weight	169.13 g/mol [1]
Appearance	Yellow crystals or powder[2]
Melting Point	92-94 °C[2]
Solubility	Slightly soluble in Chloroform and Methanol[2]

Key Synthetic Applications and Protocols

5-Methoxy-2-nitrophenol is a key intermediate in the synthesis of various target molecules, including conformationally constrained spirocycles used as CCR1 antagonists and phenylsulfonyl aminophenoxybenzoates which act as EP1 receptor antagonists[2][3]. The primary transformations involving this molecule are O-alkylation (etherification) of the phenolic hydroxyl group and reduction of the nitro group to an amine.

The phenolic hydroxyl group of **5-Methoxy-2-nitrophenol** can be readily alkylated via the Williamson ether synthesis. This reaction proceeds by deprotonating the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Quantitative Data for a Representative Etherification:

Reactant 1	Reactant 2	Base	Solvent	Temp. (°C)	Time (h)	Product	Yield (%)
5-Methoxy-2-nitrophenol	Ethyl Iodide	K ₂ CO ₃	DMF	80	12	1-Ethoxy-5-methoxy-2-nitrobenzene	~90
5-Methoxy-2-nitrophenol	Benzyl Bromide	CS ₂ CO ₃	DMF	RT	24	1-(Benzyloxy)-5-methoxy-2-nitrobenzene	~95

Experimental Protocol: Synthesis of 1-Ethoxy-5-methoxy-2-nitrobenzene

This protocol is adapted from a similar procedure for the benzylation of the isomeric 2-Methoxy-5-nitrophenol[4].

Materials:

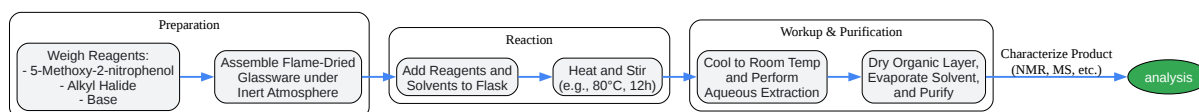
- **5-Methoxy-2-nitrophenol** (1.0 eq)
- Ethyl Iodide (1.2 eq)
- Potassium Carbonate (K₂CO₃) (2.0 eq)
- N,N-Dimethylformamide (DMF)

Procedure:

- To a stirred solution of **5-Methoxy-2-nitrophenol** in DMF, add potassium carbonate.
- Add ethyl iodide to the mixture.

- Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 1-Ethoxy-5-methoxy-2-nitrobenzene.

General Workflow for Williamson Ether Synthesis:



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A generalized workflow for a Williamson ether synthesis experiment.

The nitro group of **5-Methoxy-2-nitrophenol** can be efficiently reduced to a primary amine, yielding 2-amino-5-methoxyphenol. This transformation is crucial as the resulting aminophenol is a versatile intermediate for the synthesis of various heterocyclic compounds and other complex molecules. Catalytic hydrogenation is a common and effective method for this reduction.

Quantitative Data for a Representative Reduction:

Reactant	Catalyst	Solvent	Pressure	Temp. (°C)	Time (h)	Product	Yield (%)
5-Methoxy-2-nitrophenol	10% Pd/C	Methanol	1-2 bar H ₂	RT	4-6	2-amino-5-methoxyphenol	>95
5-Methoxy-2-nitrophenol	Sn/HCl	Ethanol	N/A	Reflux	3	2-amino-5-methoxyphenol	~85

Experimental Protocol: Catalytic Hydrogenation of **5-Methoxy-2-nitrophenol**

This protocol is based on a well-established procedure for the reduction of aromatic nitro compounds[1].

Materials:

- **5-Methoxy-2-nitrophenol** (1.0 eq)
- 10% Palladium on Carbon (Pd/C) (5-10 mol%)
- Methanol
- Hydrogen gas (H₂)

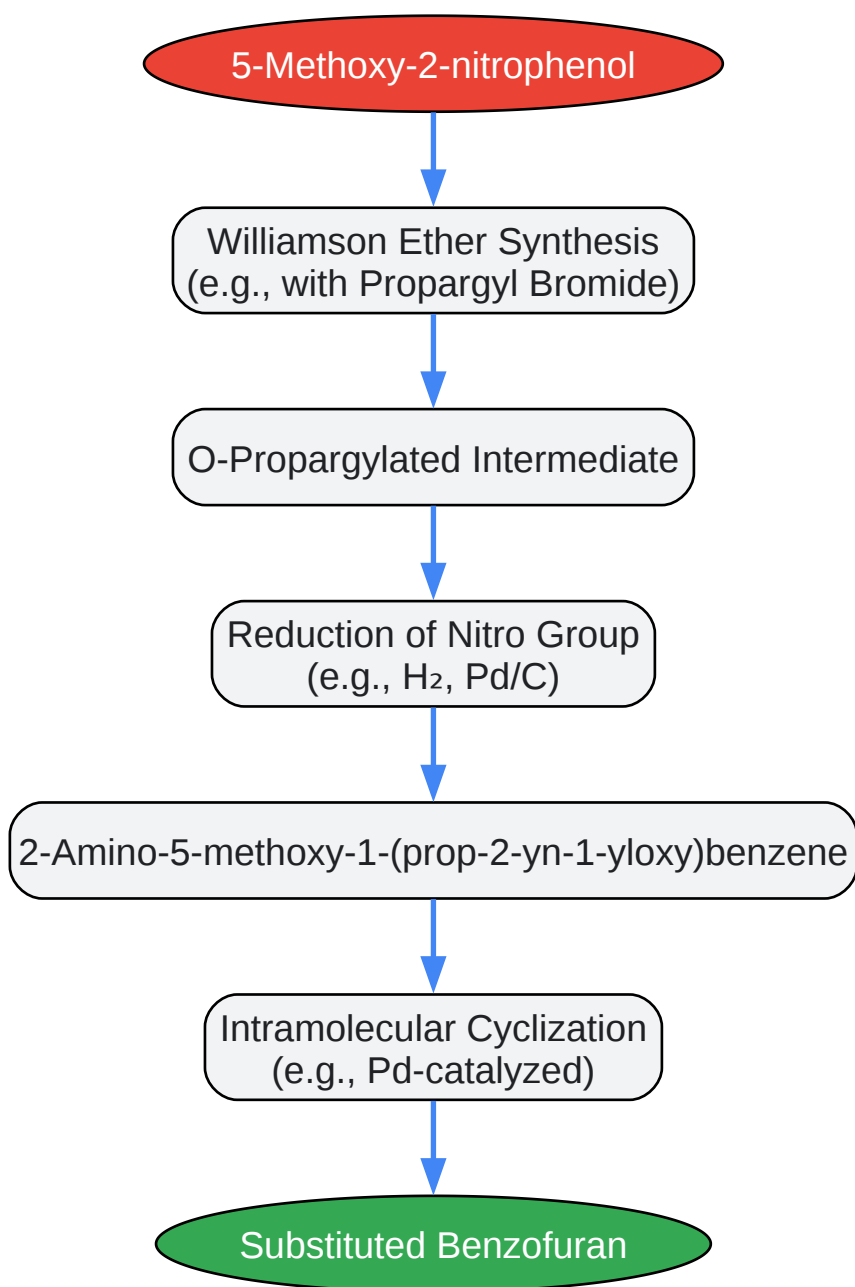
Procedure:

- In a flask suitable for hydrogenation, suspend **5-Methoxy-2-nitrophenol** in methanol.
- Carefully add 10% Pd/C to the suspension under an inert atmosphere (e.g., Argon).
- Seal the flask and evacuate the inert atmosphere, then introduce hydrogen gas to a pressure of 1-2 bar.

- Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
- Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert atmosphere.
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with methanol.
- Concentrate the filtrate under reduced pressure to obtain 2-amino-5-methoxyphenol, which can be used in the next step without further purification or purified by recrystallization if necessary.

Application in Multi-Step Synthesis: Synthesis of a Benzofuran Derivative

5-Methoxy-2-nitrophenol is a valuable precursor for the synthesis of substituted benzofurans, which are important scaffolds in medicinal chemistry[5]. The following represents a logical synthetic pathway for the preparation of a substituted benzofuran starting from a nitrophenol derivative.



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A logical workflow for the synthesis of a benzofuran from **5-Methoxy-2-nitrophenol**.

This synthetic route highlights the utility of **5-Methoxy-2-nitrophenol** as a starting material. The phenolic hydroxyl group is first etherified with an alkyne-containing electrophile. Subsequent reduction of the nitro group provides an aniline, which can then undergo an intramolecular cyclization to form the benzofuran ring system. The specific conditions for the cyclization would depend on the nature of the substituents and the desired final product.

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